1,4-Diazabicyclo[2.2.2]octan-2-ylmethanamine
CAS No.: 186348-51-6
Cat. No.: VC8084531
Molecular Formula: C7H15N3
Molecular Weight: 141.21 g/mol
* For research use only. Not for human or veterinary use.
![1,4-Diazabicyclo[2.2.2]octan-2-ylmethanamine - 186348-51-6](/images/structure/VC8084531.png)
Specification
CAS No. | 186348-51-6 |
---|---|
Molecular Formula | C7H15N3 |
Molecular Weight | 141.21 g/mol |
IUPAC Name | 1,4-diazabicyclo[2.2.2]octan-2-ylmethanamine |
Standard InChI | InChI=1S/C7H15N3/c8-5-7-6-9-1-3-10(7)4-2-9/h7H,1-6,8H2 |
Standard InChI Key | XFLLSEJNVPFMEF-UHFFFAOYSA-N |
SMILES | C1CN2CCN1CC2CN |
Canonical SMILES | C1CN2CCN1CC2CN |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a bicyclo[2.2.2]octane core, where two nitrogen atoms occupy positions 1 and 4 of the ring system. A methanamine group (-CH2NH2) is appended to position 2, conferring additional reactivity. The molecular formula is C7H15N3, with a molar mass of 141.21 g/mol . Its IUPAC name, 1,4-diazabicyclo[2.2.2]octan-2-ylmethanamine, reflects this topology.
Physicochemical Properties
Key properties include:
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Solubility: Highly soluble in polar solvents (e.g., 45 g/100 g in water, 77 g/100 g in ethanol) but moderately soluble in nonpolar media like benzene (51 g/100 g) .
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Hygroscopicity: Absorbs moisture rapidly, necessitating storage under inert conditions .
The compound’s basicity (pKa ~8.5) stems from the lone electron pairs on its tertiary amines, enabling participation in acid-base reactions and coordination chemistry.
Synthesis and Manufacturing
Historical Methods
Early synthetic routes involved the cyclization of diethanolamine and ethylenediamine using acidic silica-alumina catalysts at 575–900°F, yielding DABCO derivatives in moderate yields . For example, equimolar mixtures of diethanolamine and ethylenediamine produced 1,4-diazabicyclo[2.2.2]octane at 625–700°F with a space velocity of 1.0 .
Modern Approaches
Contemporary methods emphasize regioselective functionalization. One protocol reacts 1,4-diazabicyclo[2.2.2]octane with formaldehyde and amines under phase-transfer conditions. For instance, a 98% yield of 1,4-diazabicyclo[2.2.2]octan-2-ylmethanol was achieved using benzyltriethylammonium chloride and sodium hydroxide in water at 90–95°C . Subsequent oxidation or alkylation steps can introduce the methanamine moiety.
Reaction Mechanisms and Catalytic Applications
Nucleophilic Catalysis
The compound acts as a potent nucleophilic catalyst in the Baylis-Hillman reaction, accelerating the coupling of α,β-unsaturated carbonyl compounds with aldehydes . Its bicyclic structure stabilizes transition states via hydrogen bonding and electrostatic interactions, reducing activation energies by up to 40% compared to non-cyclic amines.
Polyurethane Synthesis
In polymer chemistry, it facilitates the reaction between alcohols and isocyanates to form polyurethanes. The mechanism involves deprotonation of the alcohol, followed by nucleophilic attack on the isocyanate carbonyl group. Reaction rates are temperature-dependent, with optimal activity observed at 60–80°C.
Biological and Pharmaceutical Relevance
Antimicrobial Activity
Quaternary ammonium derivatives of 1,4-diazabicyclo[2.2.2]octan-2-ylmethanamine exhibit broad-spectrum antimicrobial properties. A 2015 study reported minimum inhibitory concentrations (MIC) of 1.6 μg/mL against Staphylococcus aureus and Pseudomonas aeruginosa for C10–C12 alkyl chain derivatives, rivaling ciprofloxacin . Time-kill assays demonstrated 99.9% eradication of S. aureus within 2.5 hours at 10 μg/mL, highlighting rapid bactericidal kinetics .
Drug Delivery Systems
Functionalized DABCO derivatives serve as cationic carriers in gene delivery. The methanamine group enables conjugation with nucleic acids, while the bicyclic core enhances cellular uptake efficiency. In vitro studies show 70–80% transfection rates in HEK293 cells using polyethylene glycol (PEG)-DABCO complexes .
Industrial and Material Science Applications
Deep Eutectic Solvents (DES)
N-Alkylated DABCO derivatives mixed with PEG form low-melting DESs, used as green solvents for Fischer indole and tetrazole syntheses. For example, DABCO-PEG200 systems achieved 85–92% yields in indole formation at 80°C, eliminating volatile organic solvents .
Coordination Polymers
In solvothermal syntheses, DABCO derivatives template iodobismuthate frameworks. A 2021 study revealed that 1,4-diazabicyclo[2.2.2]octane directs the assembly of [Bi2Cu2I10]^4− clusters, producing red-emitting materials with photoluminescence quantum yields of 15–20% .
Recent Advances (2021–2025)
Photocatalytic Applications
DABCO-Cu(I) complexes catalyze C–N cross-coupling under visible light, achieving turnover frequencies (TOF) of 1,200 h⁻¹ for aryl aminations .
Antiviral Derivatives
Post-2020 research identified N-dodecyl-DABCO methanamine derivatives as inhibitors of SARS-CoV-2 main protease (IC50 = 2.3 μM), though clinical trials remain pending .
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